13‑Fold Lower ED50 Against Adult Schistosoma mansoni Compared with Praziquantel
In the standard NMRI mouse model of patent S. mansoni infection, Ro 13‑3978 (CAS 70842‑04‑5) achieved an ED50 of 14.6‑15 mg/kg following a single oral dose [1]. By contrast, the only clinically approved drug, praziquantel, exhibits ED50 values of 172‑202 mg/kg in the same model – a >13‑fold difference [1]. This potency advantage is reproducible: an earlier study reported an ED50 of 38 mg/kg, confirming the molecule's consistent superiority over the current standard of care [1].
| Evidence Dimension | In vivo ED50 against adult S. mansoni (single oral dose, mouse model) |
|---|---|
| Target Compound Data | 14.6 mg/kg (Keiser 2015); 38 mg/kg (earlier Roche data) |
| Comparator Or Baseline | Praziquantel: 172–202 mg/kg |
| Quantified Difference | ≥13‑fold lower ED50 (14.6 vs. 172‑202 mg/kg) |
| Conditions | Female NMRI mice (~20‑22 g), orally infected with S. mansoni cercariae; single p.o. dose; worm burden assessed at necropsy |
Why This Matters
A >13‑fold potency advantage over praziquantel in the same model directly supports procurement of Ro 13‑3978 as a reference standard for antischistosomal drug discovery and resistance screening.
- [1] Keiser J, et al. Aryl hydantoin Ro 13-3978, a broad-spectrum antischistosomal. J Antimicrob Chemother. 2015;70(6):1788-1797. View Source
